Dexamethasone

Catalog No.
S525753
CAS No.
50-02-2
M.F
C22H29FO5
M. Wt
392.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexamethasone

CAS Number

50-02-2

Product Name

Dexamethasone

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29FO5

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22-/m1/s1

InChI Key

UREBDLICKHMUKA-NNMPNGFMSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)
89 mg/L (at 25 °C)
1.96e-04 M
Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform
In water, 89.0 mg/L at 25 °C
5.05e-02 g/L

Synonyms

Decaject, Decaject L.A., Decaject-L.A., Decameth, Decaspray, Dexamethasone, Dexasone, Dexpak, Hexadecadrol, Hexadrol, Maxidex, Methylfluorprednisolone, Millicorten, Oradexon

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)CO)O)C)O)F)C

Description

The exact mass of the compound Dexamethasone is 392.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 77° f (ntp, 1992)89 mg/l (at 25 °c)1.96e-04 msolubility in water (25 °c): 10 mg/100 ml; sol in acetone, ethanol, chloroformin water, 89.0 mg/l at 25 °c5.05e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756720. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of 17alpha-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inflammation and Immune Response Studies

  • Understanding Inflammatory Pathways

    Dexamethasone's ability to suppress inflammation makes it a valuable tool for studying the mechanisms underlying various inflammatory diseases. Researchers use it to identify specific inflammatory pathways and evaluate the effectiveness of potential anti-inflammatory drugs [Source: National Institutes of Health - ].

  • Modeling Inflammatory Conditions

    Dexamethasone can be used to induce an inflammatory response in research models. This allows scientists to investigate the progression of inflammatory diseases and test therapeutic interventions [Source: ScienceDirect - ].

  • Immunosuppression in Transplantation Research

    Due to its immunosuppressive effects, dexamethasone is used in transplant research to prevent rejection of transplanted organs. Studies investigate how dexamethasone, along with other immunosuppressive drugs, can be optimized to achieve successful transplant outcomes while minimizing side effects [Source: PubMed Central - ].

Cancer Research

  • Reducing Chemotherapy Side Effects

    Dexamethasone is often used alongside chemotherapy drugs to manage nausea and vomiting, a common side effect of many chemotherapeutic agents [Source: National Cancer Institute - ].

  • Investigating Anti-tumor Properties

    Recent research explores the potential anti-tumor effects of dexamethasone in specific cancers. Studies are ongoing to determine if dexamethasone can enhance the efficacy of other cancer therapies [Source: ScienceDirect - ].

Neurological Research

  • Investigating Brain Edema

    Dexamethasone is used in research to study brain edema, a condition characterized by fluid buildup in the brain. Scientists use it to evaluate the effectiveness of treatments aimed at reducing brain swelling [Source: StatPearls - ].

  • Modeling Neurodegenerative Diseases

    Dexamethasone can be used to create models of neurodegenerative diseases, such as Alzheimer's disease, that involve inflammatory processes. This allows researchers to study the progression of these diseases and develop potential therapies [Source: National Institutes of Health - ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dexamethazone is an odorless white to off-white crystalline powder with a slightly bitter taste. (NTP, 1992)
Solid

Color/Form

Crystals from ether
WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER

XLogP3

1.9

Exact Mass

392.2

LogP

1.83
1.83 (LogP)
log Kow = 1.83
1.1

Appearance

Solid powder

Melting Point

504 to 507 °F (NTP, 1992)
260-264
247.5 °C
262-264 °C
262°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7S5I7G3JQL

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 163 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 162 of 163 companies with hazard statement code(s):;
H315 (27.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (29.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (27.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (26.54%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (26.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (59.88%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (27.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (22.84%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dexamethasone and [ciprofloxacin] otic suspension is indicated for bacterial infections with inflammation in acute otitis media and acute otitis externa.[L10698] Intramuscular and intravenous injections are indicated for a number of endocrine, rheumatic, collagen, dermatologic, allergic, ophthalmic, gastrointestinal, respiratory, hematologic, neoplastic, edematous, and other conditions.[L10701] Oral tablets are indicated for the treatment of multiple myeloma.[L10710] An intravitreal implant is indicated for some forms of macular edema and non-infectious posterior uveitis affecting the posterior of the eye.[L10719] Various ophthalmic formulations are indicated for inflammatory conditions of the eye.[L10704,L10707,L10713,L10716,L10722,L10725]
FDA Label
Treatment of multiple myeloma.,
Ozurdex is indicated for the treatment of adult patients with macular oedema following either branch retinal-vein occlusion (BRVO) or central retinal-vein occlusion (CRVO)., , Ozurdex is indicated for the treatment of adult patients with inflammation of the posterior segment of the eye presenting as noninfectious uveitis., , Ozurdex is indicated for the treatment of adult patients with visual impairment due to diabetic macular oedema (DME) who are pseudophakic or who are considered insufficiently responsive to, or unsuitable for non-corticosteroid therapy.,
Treatment of postoperative pain and inflammation associated with ophthalmic surgery
Treatment of diabetic macular oedema
Chronic non-infectious intermediate or posterior uveitis
Other retinal vascular occlusion

NCI Cancer Drugs

Drug: Dexamethasone
FDA Approval: Yes
Dexamethasone is approved to be used to reduce inflammation and suppress (lower) the body's immune response. It is used with other drugs to treat the following types of cancer : Leukemia.
Lymphoma.
Mycosis fungoides (a type of cutaneous T-cell lymphoma ).
Dexamethasone is also used alone or with other drugs to prevent or treat the following conditions related to cancer: Anemia.
Cerebral edema ( fluid build-up in the brain) associated with brain tumors.
Drug hypersensitivity ( allergic reactions ).
Hypercalcemia (high blood levels of calcium ).
Thrombocytopenia (low platelet levels).
Dexamethasone is also used alone or with other drugs to treat many other diseases and conditions. The drug continues to be studied in the treatment of many types of cancer and other conditions.

Therapeutic Uses

Anti-Inflammatory Agents, Steroidal; Antiemetics; Antineoplastic Agents, Hormonal; Glucocorticoids, Synthetic; Glucocorticoids, Topical
Nasal corticosteroids are used in some patients for prophylaxis of seasonal rhinitis. This form of therapy is generally reserved for patients who have consistently demonstrated a need for nasal corticosteroids to control seasonal rhinitis syndromes. Antihistamines and decongestants are considered primary therapies for this disorder. Dexamethasone nasal aerosol is less frequently used because its use results in a significantly higher incidence of systemic adverse effects with no additional benefit over other nasal corticosteroids. /NOT included in US product labeling/
Ophthalmic corticosteroids are indicated in the treatment of corticosteroid-responsive allergic and inflammatory conditions of the palpebral and bulbar conjunctiva, cornea, and anterior segment of the globe. /Corticosteroids (Ophthalmic); Included in US product labeling/
Otic corticosteroids are indicated in the treatment of corticosteroid-responsive inflammatory disorders of the external auditory meatus such as: allergic otitis externa; infective otitis (treatment adjunct); (chronic eczematoid otitis externa or seborrheic otitis externa /NOT included in US product labeling/). Dexamethasone /is/ used in the treatment of these and other corticosteroid-responsive disorders of the external auditory meatus. /Included in US product labeling/
Dexamethasone is used principally as an anti-inflammatory or immunosuppressant agent. Because it has only minimal mineralocorticoid properties, the drug is inadequate alone for the management of adrenocortical insufficiency. If dexamethasone is used in the treatment of this condition, concomitant therapy with a mineralocorticoid is also required.
There is some evidence that short-term adjunctive therapy with IV dexamethasone may decrease the incidence of audiologic and/or neurologic sequelae in infants and children with Haemophilus influenzae meningitis and possibly may provide some benefit in patients with Streptococcus pneumoniae meningitis. The American Academy of Pediatrics (AAP) and other clinicians suggest that use of adjunctive dexamethasone therapy may be considered during the initial 2-4 days of anti-infective therapy in infants and children 6-8 weeks of age or older with known or suspected bacterial meningitis, especially in those with suspected or proven H. influenzae infection. If used, dexamethasone should be initiated before or concurrently with the first dose of anti-infective.
Dexamethasone regimens are used extensively for the prevention of nausea and vomiting associated with emetogenic cancer chemotherapy.
Adrenal corticosteroids were first reported in 1979 to have antiemetic effects during cancer chemotherapy. Since then considerable numbers of trials have been conducted to evaluate their activity alone and in combination with other agents. The majority of the research has centered on dexamethasone, although other corticosteroids have been studied. Dexamethasone as a single agent is superior to placebo and appears to be more effective than standard doses of prochlorperazine when administered with highly emetic agents. Dexamethasone is comparable to metoclopramide against moderately emetogenic agents and low dose cisplatin, but less effective than metoclopramide against highly emetic agents or high dose cisplatin. Dexamethasone improves the activity of prochlorperazine and metoclopramide and may reduce some of the side effects associated with the latter.
Expl ther: Early administration of high doses of dexamethasone may reduce the risk of chronic lung disease in premature infants but can cause complications. Whether moderate doses would be as effective but safer is not known. METHODS: We randomly assigned 220 infants with a birth weight of 501 to 1000 g who were treated with mechanical ventilation within 12 hours after birth to receive dexamethasone or placebo with either routine ventilatory support or permissive hypercapnia. The dexamethasone was administered within 24 hours after birth at a dose of 0.15 mg per kilogram of body weight per day for three days, followed by a tapering of the dose over a period of seven days. The primary outcome was death or chronic lung disease at 36 weeks' postmenstrual age. The relative risk of death or chronic lung disease in the dexamethasone-treated infants, as compared with those who received placebo, was 0.9 (95 percent confidence interval, 0.8 to 1.1). Since the effect of dexamethasone treatment did not vary according to the ventilatory approach, the two dexamethasone groups and the two placebo groups were combined. The infants in the dexamethasone group were less likely than those in the placebo group to be receiving oxygen supplementation 28 days after birth (P=0.004) or open-label dexamethasone (P=0.01), were more likely to have hypertension (P<0.001), and were more likely to be receiving insulin treatment for hyperglycemia (P=0.02). During the first 14 days, spontaneous gastrointestinal perforation occurred in a larger proportion of infants in the dexamethasone group (13 percent, vs. 4 percent in the placebo group; P=0.02). The dexamethasone-treated infants had a lower weight (P=0.02) and a smaller head circumference (P=0.04) at 36 weeks' postmenstrual age. In preterm infants, early administration of dexamethasone at a moderate dose has no effect on death or chronic lung disease and is associated with gastrointestinal perforation and decreased growth.
Expl ther: Intermittent courses of dexamethasone were administered to 112 consecutive, previously untreated patients with multiple myeloma. Using criteria based on a 75% or greater reduction of calculated tumor mass, the overall response rate was 43%. Among comparable patients, response rate were approximately 15% less than those observed previously with vincristine-doxorubicin by continuous infusion with intermittent dexamethasone and similar to those with melphalan-prednisone. The projected survival times with vincristine-doxorubicin by continuous infusion with intermittent dexamethasone or dexamethasone were similar. Results indicated that dexamethasone accounted for most of the plasma cell reduction achieved with vincristine-doxorubicin by continuous infusion with intermittent dexamethasone. Serious complications occurred in 27% of patients treated with vincristine-doxorubicin by continuous infusion with intermittent dexamethasone, but in only 4% of those who received dexamethasone. In view of the similar outcome with fewer serious complications, dexamethasone provided a simple, effective, and safe primary treatment for a large fraction of patients with multiple myeloma. Patients who appear most likely to benefit include those with hypercalcemia or pancytopenia or who require simultaneous radiotherapy for a pathologic fracture.
Acute mountain sickness and high altitude pulmonary and cerebral edema, continue to cause significant morbidity and occasional deaths in the mountains. Descent to lower altitude is still considered the treatment of choice and portable hyperbaric chambers are becoming more readily available. Acetazolamide is currently the drug of choice for prevention of acute mountain sickness when it is started 12 to 24 hr before ascent. Lower dosages offer adequate protection with fewer side effects. Dexamethasone is effective for treatment of acute mountain sickness, including early high altitude cerebral edema. Side effects limit its use for prophylaxis, but dexamethasone offers an alternative to acetazolamide for those with sulfa intolerance or a need for rapid protection.
MEDICATION (VET): Glucocorticoids are usually contraindicated in animals with meningitis or meningoencephalitis with an infectious etiology; however, a high-dose, short-term course of dexamethasone ... may control life-threatening complications such as acute cerebral edema and impending brain herniation.
MEDICATION (VET): Dexamethasone has been useful in dogs, cats, and horses /in the treatment of acute urticaria/.
MEDICATION (VET): For control of CNS inflammation in dogs and cats unassociated with a virus or other agent, ... dexamethasone ... may be given PO, sid.
MEDICATION (VET): For emergency treatment of dyspneic cats, a shock dose of an IV glucocorticoid (prednisone sodium succinate, ... or dexamethasone sodium phosphate, ... ) should be used. Prednisone has a low oral bioavailability in horses. After administration of prednisone, only negligible plasma concentrations of prednisone or prednisolone are measured. While prednisolone can be administered to horses, the small tablet sizes available make it inconvenient, so equine formulations of oral dexamethasone are recommended. The injectable formulation of dexamethasone can be given IV to horses with acute bronchoconstriction and dyspnea.
MEDICATION (VET): Treatment of abdominal neoplasia or inflammatory bowel disease is generally unrewarding and seldom undertaken. However, improvement of clinical signs and laboratory parameters with high-dose dexamethasone treatment has been reported in 3 horses with clinical signs of alimentary tract lymphoma of T-cell origin. In 2 horses, the high-dose dexamethasone was followed by a lower dosage once clinical improvement occurred. Favorable responses persisted for >9 mo. The third horse had to be maintained on the higher dose of dexamethasone throughout treatment, as signs recurred whenever the dose was lowered. Clinical signs recurred despite high doses of dexamethasone, and after 2 mo of treatment the horse was euthanized. ...
Indicated as adjunctive therapy during an acute episode or exacerbation /of rheumatic disorders/. Local injections are preferred when only a few joints or areas are involved: ankylosing spondylitis, acute gouty arthritis, psoriatic arthritis, rheumatoid arthritis (including juvenile arthritis), post-traumatic osteoarthritis, synovitis of osteoarthritis, (Reiter's disease and rheumatic fever /NOT included in US product labeling)/. /Included in US product labeling/
Indicated in the treatment (and prophylaxis /NOT included in US product labeling/) of respiratory disorders. Prophylactic uses include administration prior to or during extracorporeal circulation in heart surgery if the patient has a pre-existing pulmonary disorder, and administration prior to, during, and following oral, facial, or neck surgery to prevent edema that may threaten the airway: bronchial asthma, berylliosis, croup, loeffler's syndrome (eosinophilic pneumonitis or hypereosinophilic syndrome), aspiration pneumonitis, symptomatic sarcoidosis, disseminated or fulminating pulmonary tuberculosis, and (chronic obstructive pulmonary disease (not controlled with theophylline and beta-adrenergic agonists), adult respiratory distress syndrome, neonatal respiratory distress syndrome, and airway-obstructing hemangioma in infants /NOT included in US product labeling/). /Included in US product labeling/
... Dexamethasone /is/ in the treatment of trichinosis with neurological or myocardial involvement. /Included in US product labeling/
... Dexamethasone /is/ indicated concurrently with other immunosuppressants such as azathioprine or cyclosporine to reduce the risk of rejection of transplanted organs. /NOT included in US product labeling/
Indicated for treatment of oral lesions unresponsive to topical therapy. The presence of an oral herpetic lesion must be ruled out prior to initiation of ... /dexamethasone/ therapy: desquamative gingivitis, recurrent aphthous stomatitis. /NOT included in US product labeling/
Indicated in the treament of severe acute or chronic allergic and inflammatory ophthalmic conditions: chorioretinitis, diffuse posterior choroiditis, allergic conjunctivitis (not controlled topically), herpes zoster ophthalmicus, anterior segment inflammation, iridocyclitis, iritis, keratitis (not associated with herpes simplex or fungal infection), optic neuritis, sympathetic ophthalmia, corneal marginal allergic ulcers, diffuse posterior uveitis and (retrobulbar neuritis /NOT included in US product labeling). /Incuded in US product labeling/
/Indicated for the treatment of / neurotrauma: Cerebral edema, especially when associated with primary or metastatic brain tumor, craniotomy, or head injury ((prophylaxis /NOT included in US product labeling)/ and treatment), (cerebral ischemia and pseudotumor cerebri /NOT included in US product labeling/). /Included in US product labeling/
... Dexamethasone /is/ indicated to induce diuresis or remission of proteinuria in idiopathic nephrotic syndrome (without uremia), and to improve renal function in patients with lupus erythematosus. In idiopathic nephrotic syndrome, long-term therapy may be required to prevent frequent relapses. /Included in US product labeling/
Indicated during an acute episode or exacerbation (of nonrheumatic inflammatory disorders). Local injections are preferred when only a few joints or areas are involved: acute or subacute bursitis, epicondylitis, acute nonspecific tenosynovitis and (fibrositis and myositis /NOT included in US product labeling/).. /Included in US product labeling/
/Indicated for the treatment of/ hematologic disorders: acquired hemolytic anemia (autoimmune), congenital hypoplastic anemia (erythroid), red blood cell anemia (erythroblastopenia), secondary thrombocytopenia in adults, and idiopathic thrombocytopenic purpura in adults and (hemolysis /NOT included in US product labeling/). /Included in US product labeling/
/Indicated for the treatment of/ gastrointestinal disorders: ulcerative colitis, Crohn's disease (regional enteritis) when systemic therapy is required during a critical period of the disease. Long-term use is not recommended. /Included in US product labeling/
/Indicated for the treatment of/ dermatologic disorders: alopecia areata, atopic dermatitis, contact dermatitis, exfoliative dermatitis, bullous dermatitis herpetiformis, severe seborrheic dermatitis, severe erythema multiforme (Stevens-Johnson syndrome), granuloma annulare, keloids, lichen planus, lichen simplex chronicus (neurodermatitis), discoid lupus erythematosus, mycosis fungoides, necrobiosis lipoidica diabeticorum, psoriatic plaques, pemphigus, severe psoriasis, (severe eczema, localized cutaneous sarcoid, and pemphigoid. /NOT included in US product labeling/) /Included in US product labeling/
Indicated during an acute exacerbation or as maintenance therapy (for collagen disorders): acute rheumatic carditis, systemic lupus erythematosus, systemic lupus erythematosus, (relapsing polychondritis, mixed connective tissue disease, polyarteritis nodosa, relapsing polychondritis and vasulitis /NOT included in US product labeling/). /Included in US product labeling/
Dexamethasone is indicated to diagnose endogenous depression and to evaluate the efficacy of treatment. Dexamethasone reduces plasma cortisol to a greater extent in control subjects than in hospitalized patients with diagnosed depression; values return toward those of control subjects as the patient responds to therapy. However, the dexamethasone suppression test is less sensitive in patients with mild to moderate depression. Also, many medications, medical problems, and other psychiatric disorders have been reported to interfere with the test results. The Health and Public Policy Committee of the American College of Physicians recommends that the dexamethasone suppression test not be used as a screening test for depression. /NOT included in US product labeling/
Indicated for the treatment of severe or incapacitating allergic disorders intractable to adequate trials of conventional treatment: drug-induced allergic reactions, anaphylactic or anaphylactoid reactions, acute noninfectious laryngeal edema, severe perennial or seasonal allergic rhinitis, serum sickness and urticarial transfusion reactions. /Included in US product labeling/
VET: Chronic active hepatitis describes any progressive inflammatory process within the liver. It is a histopathologic diagnosis in which there is evidence of sustained, aggressive, chronic liver disease. The histologic diagnosis is often cholangiohepatitis because the inflammatory response is mainly in the periportal areas. ... Corticosteroid therapy has been used successfully in horses with a lymphocytic-plasmacytic infiltrate on liver biopsy. Different therapeutic regimens using prednisolone and dexamethasone have been recommended.
EXPL: Gerbils were randomly assigned to three experimental groups. Animals in group 1 received intrathecal saline injections. Animals in groups 2 and 3 received intrathecal injections of Streptococcus pneumoniae to induce meningitis. Group 2 was treated for 7 days with intraperitoneal penicillin injections (48,000 units). Animals from group 3 received intraperitoneal dexamethasone (0.5 mg/kg) injections for 4 days in addition to 7 days of intraperitoneal penicillin. Three months after the meningitis was induced, the animals' cochlear functions were determined using auditory brainstem responses (ABRs). After measuring cochlear function, the animals were sacrificed for cochlear histopathology. Spiral ganglion cell densities at Rosenthal's canal were determined. ABR thresholds were significantly elevated in animals from group 2 when compared with the animals in groups 1 and 3 (P < .05). ABR thresholds for animals from group 3 and group 1 were similar (P > .05). Damage of cochlear structures was detected in animals from group 2. The degree of the damage varied: one animal in group 2 had no identifiable hair cells and pillar cells and showed damage of the tectorial membrane. Spiral ganglion density in the basal turn was significantly less in animals from group 2 when compared with controls (P < .05). Although spiral ganglion cell density was less in the dexamethasone-treated group (group 3) when compared with group 1 (control group), but greater than observed in animals treated with antibiotics only (group 2), the differences were statistically not significant (P > .5). Nuclear diameters of the spiral ganglion cells decreased on average from 7.24 +/- 0.48 um (group 1) to 6.28 +/- 0.76 microm (group 3, animals that received dexamethasone) to 5.57 +/- 0.82 microm (group 2, animals that received antibiotics only). Differences were significant (P < .05). Differences in stria vascularis thickness were not significant among the animals. Dexamethasone has a protective effect on the cochlea when given together with antibiotics in the treatment of pneumococcal meningitis.
Nasal corticosteroids are indicated in the treatment of allergic or inflammatory nasal conditions and nasal polyps. /Corticosteroids (nasal); Included in US product labeling/
Dexamethasone /is/ used to prevent recurrence of nasal polyps following their surgical removal and sufficient mucosal healing. /NOT included in US product labeling/
Topical corticosteroids of low to medium potency are indicated in the treatment of corticosteroid-responsive dermatologic disorders /mild to moderate atopic dermatitis; contact dermatitis; mild nummular dermatitis; seborrheic dermatitis (facial and intertriginous areas); other mild to moderate forms of dermatitis; other mild to moderate inflammatory dermatoses; intertrigo; lichen planus (facial and intertriginous areas); discoid lupus erythematosus (facial and intertriginous areas); polymorphous light eruption; anogenital pruritus; pruritus senilis; psoriasis (facial and intertriginous areas); xerosis (inflammatory phase/. Occlusive dressings also may be required for chronic or severe cases of lichen simplex chronicus, psoriasis, eczema, atopic dermatitis, or chronic hand eczema. The more potent topical corticosteroids and/or occlusive dressings may be required for conditions such as discoid lupus erythematosus, lichen planus, granuloma annulare, psoriatic plaques, and psoriasis affecting the palms, soles, elbows, or knees. /Corticosteroids (topical); Included in US product labeling/
Dexamethasone ... /is/ indicated to relieve fever and inflammation /from pericarditis/. /NOT included in US product labeling/
Dexamethasone ... /is/ indicated to prevent neurosurgery-associated cerebral edema and to treat edema caused by glioblastomas or metastatic brain tumors. ... /Included in US product labeling/
/Indicated for the treatment of/ endocrine disorders: acute adrenocortical insufficiency and chronic primary adrenocortical insufficiency (Addison's disease), secondary adrenocortical insufficiency, congenital adrenal hyperplasia, Cushing's syndrome (diagnosis), hypercalcemia associated with neoplasms, and nonsuppurative thyroiditis. /Included in US product labeling/
Dexamethasone ... /is/ indicated in the treatment of shock caused by adrenocortical insufficiency (Addisonian shock). /Included in US product labeling/
Dexamethasone ... /is/ indicated to prevent nausea and vomiting induced by antineoplastic agents. The medication is administered prior to and following each course of chemotherapy. However, the advisability of administering a potent glucocorticosteroid to a cancer patient, unless indicated for palliation of the disease, has been questioned. Although an increased incidence of infection has not been reported in patients receiving such therapy, the possibility must be considered. /NOT included in US product labeling/
MEDICATION (VET): Glucocorticoids have profound effects on nearly all cell types and organ systems, particularly immunologic and inflammatory activity. They may be used in either an anti-inflammatory or immunosuppressive capacity, depending on the dosage selected. Glucocorticoids are used for hypersensitivity dermatoses, contact dermatitis, immune-mediated diseases (eg, pemphigus, pemphigoid, lupus erythematosus), and neoplasia (eg, mast cell tumor, lymphoma). ... They may be administered PO, IV, IM, or SC. /Glucocorticoids/

Pharmacology

Corticosteroids bind to the glucocorticoid receptor, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals.[A187463] Dexamethasone's duration of action varies depending on the route.[L10698,L10701,L10704,L10707,L10710,L10713,L10716,L10719,L10722,L10725] Corticosteroids have a wide therapeutic window as patients may require doses that are multiples of what the body naturally produces.[A187463] Patients taking corticosteroids should be counselled regarding the risk of hypothalamic-pituitary-adrenal axis suppression and increased susceptibility to infections.[A187463]
Dexamethasone is a synthetic adrenal corticosteroid with potent anti-inflammatory properties. In addition to binding to specific nuclear steroid receptors, dexamethasone also interferes with NF-kB activation and apoptotic pathways. This agent lacks the salt-retaining properties of other related adrenal hormones. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

H02AB02
S01BA01
A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AC - Corticosteroids for local oral treatment
A01AC02 - Dexamethasone
C - Cardiovascular system
C05 - Vasoprotectives
C05A - Agents for treatment of hemorrhoids and anal fissures for topical use
C05AA - Corticosteroids
C05AA09 - Dexamethasone
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AB - Corticosteroids, moderately potent (group ii)
D07AB19 - Dexamethasone
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07X - Corticosteroids, other combinations
D07XB - Corticosteroids, moderately potent, other combinations
D07XB05 - Dexamethasone
D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AA - Corticosteroids, combinations for treatment of acne
D10AA03 - Dexamethasone
H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AB - Glucocorticoids
H02AB02 - Dexamethasone
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD03 - Dexamethasone
S - Sensory organs
S01 - Ophthalmologicals
S01B - Antiinflammatory agents
S01BA - Corticosteroids, plain
S01BA01 - Dexamethasone
S - Sensory organs
S01 - Ophthalmologicals
S01C - Antiinflammatory agents and antiinfectives in combination
S01CB - Corticosteroids/antiinfectives/mydriatics in combination
S01CB01 - Dexamethasone
S - Sensory organs
S02 - Otologicals
S02B - Corticosteroids
S02BA - Corticosteroids
S02BA06 - Dexamethasone
S - Sensory organs
S03 - Ophthalmological and otological preparations
S03B - Corticosteroids
S03BA - Corticosteroids
S03BA01 - Dexamethasone

Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation.[A187463] Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days.[A187463] Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10.[A187463] Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive.[A187463] High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels.[A187463]
Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate transcription of mRNA and subsequent protein synthesis of enzymes ultimately responsible for anti-inflammatory effects of topical application of corticosteroids to the eye. In high concentrations which may be achieved after topical application, corticosteroids may exert direct membrane effects. Corticosteroids decrease cellular and fibrinous exudation and tissue infiltration, inhibit fibroblastic and collagen-forming activity, retard epithelial regeneration, diminish postinflammatory neovascularization and reduce toward normal levels the excessive permeability of inflamed capillaries. /Corticosteroids (Otic)/
Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/
Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Vapor Pressure

8.86X10-14 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

50-02-2
23495-06-9

Associated Chemicals

21-Acetate dexamethasone;1177-87-3
21-Isonicotinate dexamethasone;2265-64-7
Dexamethasone sodium phosphate;2392-39-4

Wikipedia

Dexamethasone

Drug Warnings

Dexamethasone improves the cure rate of childhood acute lymphoblastic leukemia (ALL) but causes physical and behavioral adverse events. The objective of the current study was to determine the effect of dexamethasone exposure on sleep and fatigue in pediatric patients with acute lymphoblastic leukemia. One hundred pediatric patients with low-risk or standard-risk acute lymphoblastic leukemia were enrolled on 1 of 3 protocols (St. Jude Total XV, Children's Oncology Group [COG] 9904, or COG 9905) at 3 institutions. The mean age of the cohort was 9.24 +/- 3.23 years (range, 5.03-18.14 years). The majority of patients were white (79%) males (62%) with standard-risk acute lymphoblastic leukemia (63%). The cohort was divided into 4 subgroups: St. Jude low-risk, St. Jude standard-risk, COG low-risk, and COG standard-risk. Patients wore a wrist actigraph to monitor sleep activity during 2 consecutive 5-day periods: During the first period, they did not receive dexamethasone; and, during the second period, they did. Patients and their parents completed fatigue instruments on Days 2 and 5 of each period, and parents completed sleep diaries. Actual sleep minutes, sleep duration, total daily nap minutes, and fatigue increased significantly during the dexamethasone treatment for 3 to 4 of the subgroups. Total daily nap minutes increased significantly for both standard-risk groups during the dexamethasone treatment. Parents reported significant increases in their child's nighttime awakenings, restless sleep, and nap time during dexamethasone treatment.Dexamethasone treatment during continuation therapy for childhood acute lymphoblastic leukemia significantly and adversely altered sleep and fatigue, confirming that sleep and fatigue are behavioral responses to dexamethasone.
Excreted in breast milk; nursing by mothers receiving pharmacologic doses not recommended.
/Dexamethasone/ is distributed into breast milk. Nursing while receiving pharmacologic doses of dexamethasone is not recommended.
Dexamethasone inhalation is not recommended for use in asthma because it has demonstrated a significantly higher incidence of systemic effects with no additional benefit over other inhaled corticosteroids. The high ratio of systemic glucocorticoid activity to local anti-inflammatory activity of inhaled dexamethasone may be due to its greater water solubility and longer metabolic hal life after absorption relative to the other inhaled corticosteroids.
For more Drug Warnings (Complete) data for DEXAMETHASONE (42 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half life of a 20mg oral tablet is 4 hours. A 1.5mg oral dose of dexamethasone has a half life of 6.6±4.3h, while a 3mg intramuscular dose has a half life of 4.2±1.2h.
190 minutes (plasma) /Dexamethasone sodium phosphate/
Dogs (mixed-breed) were administered dexamethasone alcohol or dexamethasone 21-isonicotinate as a solution iv or im (1 mg/kg bw), or dexamethasone 21-isonicotinate as a suspension im (0.1 or 1 mg/kg bw). Plasma concentrations were determined with HPLC up to 120 hours after treatment. The elimination half-life after iv administration was 120-140 minutes for both formulations.

Use Classification

Human drugs -> Neofordex -> EMA Drug Category
Corticosteroids for systemic use -> Human pharmacotherapeutic group
Human drugs -> Ozurdex -> EMA Drug Category
Ophthalmologicals, Other ophthalmologicals -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> GLUCOCORTICOSTEROID; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Pharmaceuticals -> Systemic hormonal preparations -> Corticosteroids for systemic use -> Glucocorticoids

Methods of Manufacturing

Preparation: Muller et al., US 3007923 (1961 to Lab Franc Chimiother); Arth et al., DE 1113690 (1961 to Merck & Co.)

General Manufacturing Information

Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, (11.beta.,16.alpha.)-: ACTIVE

Analytic Laboratory Methods

Determination of descamethasone using a HPLC equipped with an UV detection at an absorption of 254 nm. Flow rate of 2 ml/min.
Dexamethasone content in drug substance and elixir is detd by normal phase LC using quaternary mobile phase with controlled water content, UV detection at 254 nm, and cortisone as internal std. identity is confirmed in bulk drug substance and elixir by TLC and in drug substance by IR spectroscopy and relative LC retention time ratios. Alcohol content in elixir is detd by GC on porous polymer column using internal std and FID.
Analyte: dexamethasone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: dexamethasone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for DEXAMETHASONE (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: dexamethasone; matrix: blood (serum); procedure: capillary electrophoresis (mixed micellar electrokinetic capillary electrochromatography) with ultraviolet detection at 254 nm; limit of quantitation: 100 ng/mL
Analyte: dexamethasone; matrix: blood, urine; procedure: capillary electrophoresis (capillary electrochromatography) with ultraviolet detection at 240 nm; limit of detection: 390 ng/mL
Analyte: dexamethasone; matrix: blood (serum); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 245 nm; limit of detection: 1-10 ng/mL
Analyte: dexamethasone; matrix: blood (serum), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 5 nM
For more Clinical Laboratory Methods (Complete) data for DEXAMETHASONE (12 total), please visit the HSDB record page.

Interactions

The effect of dexamethasone in gastrointestinal constipation induced by morphine, verapamil and atropine in mice has been studied. These drugs caused a dose related inhibition of charcoal meal transit, which was reversed by dexamethasone. Dexamethasone resulted more active in reversing morphine and atropine constipation, than in modifying verapamil effect. It was concluded that the interaction of dexamethasone on its receptor could release a larger amt of acetylcholine resulting in a reversion of atropine or morphine induced constipation. The minor effect of dexamethasone on verapamil induced constipation suggested a reduced involvement of calcium influx. The above results suggest a role for steroid in gastrointestinal transit and propose a possible mechanism through which dexamethasone could reverse morphine and atropine induced constipation.
The central interference induced by dexamethasone and RU-38486, (a glucocorticoid receptor antagonist) on morphine antinociception were studied by using the tail flick test in mice. Dexamethasone, injected intracerebrally 10 min before morphine, dose dependently reduced morphine antinociception, whereas RU-38486 which was injected with the same lag time, potentiated it. When dexamethasone and RU-38486 were administered together intracerebrally, 10 min before morphine, an overall reduction of morphine antinociception was observed, similar to that observed with dexamethasone pretreatment only. The present results strongly suggest a central site of interaction for dexamethasone and RU-38486 on morphine antinociception; the short latency and the dose related slope for this interaction may suggest a mechanism at least in part different from the glucocorticoid induced genomic activation.
Acute myelomonocytic leukemia develops in 10-30% of irradiated (300 rad) SJL/J mice, after a lag period of around one yr. Additional treatment with dexamethasone shortly after irradiation increased leukemia incidence up to 50%. Experiments were conducted in order to demonstrate the existence of preleukemic cells in irradiated mice and to explore the possible role of dexamethasone, cyclophosphamide, and different hemopoietic growth factors on their promotion to overt leukemia. Transplantation of bone marrow cells from mice exposed to 300 rad plus dexamethasone into appropriate recipients, performed 4-5 mo after leukemogenic treatment, resulted in acute myeloid leukemia development of donor origin in 70% of the recipients. Transfer of fractionated preleukemic bone marrow showed that the highest acute myeloid leukemia incidence developed in the recipients of fractions enriched in early hemopoietic precursors. The promoting effect of dexamethasone on preleukemic cells was confirmed by demonstrating its similar coleukemogenic effect whether administered within several hr or 130 days after radiation. Treatment with cyclophosphamide shortly after radiation could not replace the dexamethasone effect but was found to be complementary to the coleukemogenic effect of dexamethasone. Early administration of hemopoietic growth factors (starting 14 days after radiation and dexamethasone) showed that colony stimulating factor 1 increased the acute myeloid leukemia incidence (75%) and reduced its latency. Treatment with recombinant granulocyte colony stimulating factor had a reduced effect and recombinant granulocyte-macrophage colony stimulating factor had no promoting effect. However, administration of different factors several months after the leukemogenic treatment revealed that recombinant granulocyte-macrophage colony stimulating factor increased acute myeloid leukemia incidence (75%) and shortened its latency, whereas recombinant granulocyte colony stimulating factor and colony stimulating factor 1 had no effect. In contrast, the late administration of recombinant interleukin 6 reduced acute myeloid leukemia incidence significantly (23%). The present results indicate that murine radiation induced acute myeloid leukemia is a multiphase process involving radiation induced preleukemia that can be promoted by different treatments.
It was of interest to determine if pregnenolone-16 alpha-carbonitrile, as well as another steroid microsomal enzyme inducer, dexamethasone, would decrease the toxicity of acetaminophen in mice, another species sensitive to acetaminophen hepatotoxicity. Mice were pretreated with pregnenolone-16 alpha-carbonitrile or dexamethasone (100 and 75 mg/kg, ip, for 4 days, respectively) and were given acetaminophen (300-500 mg/kg, ip). Twenty-four hours after acetaminophen administration, liver injury was assessed by measuring serum activities of sorbitol dehydrogenase and alanine aminotransferase and by histopathological examination. Neither pregnenolone-16 alpha-carbonitrile nor dexamethasone protected markedly against acetaminophen hepatotoxicity in mice; pregnenolone-16 alpha-carbonitrile tended to decrease acetaminophen induced hepatotoxicity, whereas dexamethasone was found to enhance acetaminophen induced hepatotoxicity and it produced some hepatotoxicity itself. Dexamethasone decreased the glutathione concn (36%) in liver and increased the biliary excretion of acetaminophen-glutathione, which reflects the activation of acetaminophen, whereas pregnenolone-16 alpha-carbonitrile produced neither effect. Thus, whereas pregnenolone-16 alpha-carbonitrile has been shown to markedly decrease the hepatotoxicity of acetaminophen in hamsters, apparently by decreasing the isoform of p450 responsible for activating acetaminophen to N-acetyl-p-benzoquinoneimine, this does not occur in mice after induction with either pregnenolone-16 alpha-carbonitrile or dexamethasone. In contrast, dexamethasone enhances acetaminophen hepatotoxicity apparently by decreasing liver glutathione levels and increasing the activation of acetaminophen to a cytotoxic metabolite.
For more Interactions (Complete) data for DEXAMETHASONE (26 total), please visit the HSDB record page.

Stability Shelf Life

Dexamethasone sodium phosphate ophthalmic solution should be stored in tight, light-resistant containers. /Dexamethasone sodium phosphate/
Dexamethasone sodium phosphate injection is heat labile and must not be autoclaved. Dexamethasone preparations should generally be stored at a temperature less than 40 °C, preferably between 15-30 °C. /Dexamethasone sodium phosphate/

Dates

Modify: 2023-08-15
1. Giles AJ, Hutchinson MND, Sonnemann HM, Jung J, Fecci PE, Ratnam NM, Zhang W, Song H, Bailey R, Davis D, Reid CM, Park DM, Gilbert MR. Dexamethasone-induced immunosuppression: mechanisms and implications for immunotherapy. J Immunother Cancer. 2018 Jun 11;6(1):51. doi: 10.1186/s40425-018-0371-5. PMID: 29891009; PMCID: PMC5996496.

2. Black R, Grodzinsky AJ. Dexamethasone: chondroprotective corticosteroid or catabolic killer? Eur Cell Mater. 2019 Nov 22;38:246-263. doi: 10.22203/eCM.v038a17. PMID: 31755076; PMCID: PMC7211090.

3. Li J, Chen R, Yao QY, Liu SJ, Tian XY, Hao CY, Lu W, Zhou TY. Time-dependent pharmacokinetics of dexamethasone and its efficacy in human breast cancer xenograft mice: a semi-mechanism-based pharmacokinetic/pharmacodynamic model. Acta Pharmacol Sin. 2018 Mar;39(3):472-481. doi: 10.1038/aps.2017.153. Epub 2017 Nov 9. PMID: 29119968; PMCID: PMC5843834.

4. Marhofer P, Hopkins PM. Dexamethasone in regional anaesthesia: travelling up a blind alley? Anaesthesia. 2019 Aug;74(8):969-972. doi: 10.1111/anae.14700. Epub 2019 May 8. PMID: 31069786.

5. Blanchard D, Wissen KV. Adverse Effects of Dexamethasone in Surgical Patients. Am J Nurs. 2019 Dec;119(12):19. doi: 10.1097/01.NAJ.0000615756.25925.23. PMID: 31764043.

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